Comparative In Vitro Potency: 5-FU vs. Novel Polymeric Fluoropyrimidine CF10 in Pancreatic Cancer Models
In a direct head-to-head comparison using human pancreatic ductal adenocarcinoma (PDAC) primary patient-derived models, the novel polymeric fluoropyrimidine CF10 demonstrated significantly higher potency than the benchmark compound 5-Fluorouracil (5-FU) [1].
| Evidence Dimension | In vitro anti-cancer potency |
|---|---|
| Target Compound Data | Effective in the nanomolar (nM) range |
| Comparator Or Baseline | 5-Fluorouracil (5-FU) |
| Quantified Difference | CF10 is 308-times more potent as a single agent than 5-FU |
| Conditions | Primary patient-derived PDAC models |
Why This Matters
This benchmark quantifies 5-FU's potency as a standard comparator for developing next-generation fluoropyrimidines, establishing a clear performance baseline for novel compounds.
- [1] Gmeiner, W. H., & Debinski, W. (2024). The polymeric fluoropyrimidine CF10 overcomes limitations of 5-FU in pancreatic ductal adenocarcinoma cells through increased replication stress. Cancer Biology & Therapy, 25(1), 2421584. View Source
